molecular formula C19H19N5O3S B12040124 methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 578003-94-8

methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12040124
CAS No.: 578003-94-8
M. Wt: 397.5 g/mol
InChI Key: GJDLCOLRKDGOIQ-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a benzoate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.

    Formation of the Benzoate Ester: The final step involves esterification, where the triazole-pyridine intermediate reacts with methyl 4-aminobenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, DMF (dimethylformamide) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole or pyridine derivatives.

Scientific Research Applications

Methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or other cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and ring structures, leading to variations in their chemical and biological properties

Properties

CAS No.

578003-94-8

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H19N5O3S/c1-3-24-17(15-6-4-5-11-20-15)22-23-19(24)28-12-16(25)21-14-9-7-13(8-10-14)18(26)27-2/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI Key

GJDLCOLRKDGOIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=N3

Origin of Product

United States

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